molecular formula C11H5N3 B1626033 Quinoline-2,4-dicarbonitrile CAS No. 7170-22-1

Quinoline-2,4-dicarbonitrile

Cat. No. B1626033
CAS RN: 7170-22-1
M. Wt: 179.18 g/mol
InChI Key: IUEFJVHKIKXFFH-UHFFFAOYSA-N
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Description

Quinoline-2,4-dicarbonitrile (QDCN) is a heterocyclic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of quinoline, an aromatic hydrocarbon, and contains two nitrile groups. QDCN is a colorless, crystalline solid with a melting point of 74°C and a boiling point of 205°C. It is not soluble in water, but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Quinoline derivatives demonstrate significant biological importance. A study by Nafie et al. (2020) synthesized various 2‐amino‐4‐aryl‐6‐(quinolin‐2‐ylthio)pyridine‐3,5‐dicarbonitrile derivatives. These compounds exhibited promising antimicrobial activity and potent cytotoxic activity against MCF‐7 and A549 cells, suggesting their potential as anti-cancer agents.

Corrosion Inhibition

Quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile have been studied for their corrosion inhibition properties. In a study by Singh et al. (2016), it was found that these compounds are effective in preventing corrosion of metals like mild steel in acidic mediums.

Photovoltaic Applications

Quinoline derivatives have shown potential in photovoltaic applications. Zeyada et al. (2016) researched the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication, indicating their utility in solar energy technologies.

Synthesis of Novel Derivatives

The synthesis of novel quinoline derivatives has been a focus of research, considering their wide range of applications. Leysen et al. (1987) worked on synthesizing 2,4-disubstituted derivatives of quinolone-3-carboxylic acids and carbonitriles, contributing to the chemical diversity of quinoline-based compounds.

Cancer Research

Quinoline derivatives are also explored in cancer research. The study by Tsou et al. (2005) optimized 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as inhibitors of human epidermal growth factor receptor-2 kinase, showing promise in cancer treatment.

Synthesis and Evaluation as Antibacterial Agents

New quinoline-3-carbonitrile derivatives synthesized and evaluated for antibacterial behavior show potential as broad-spectrum antibacterial agents. Khan et al. (2019) indicated these compounds' effectiveness against both Gram-positive and Gram-negative bacteria.

Structural and Optical PropertiesResearch into the structural and optical properties of quinoline derivatives contributes to their applicability in various fields. Zeyada et al. (2016) investigated such properties in 4H-pyrano[3,2-c]quinoline derivatives

Scientific Research Applications of Quinoline-2,4-Dicarbonitrile

1. Antimicrobial and Antiproliferative Activities

Research by Nafie, Mahgoub, & Amer (2020) shows that quinoline-2,4-dicarbonitrile derivatives possess significant antimicrobial and cytotoxic activities. They exhibit potential as multi-targeted JAK2/STAT3 inhibitors, which can be effective in combating various cancers.

2. Photovoltaic Applications

Quinoline-2,4-dicarbonitrile derivatives have applications in photovoltaics. Zeyada, El-Nahass, & El-Shabaan (2016) demonstrated that these derivatives can be used in the fabrication of organic–inorganic photodiode devices, showcasing their utility in solar energy technologies.

3. Corrosion Inhibitors

According to Singh, Srivastava, & Quraishi (2016), certain quinoline derivatives act as effective corrosion inhibitors for metals like mild steel in acidic mediums. These compounds can protect industrial materials from corrosion.

4. Synthesis of Novel Derivatives

Quinoline-2,4-dicarbonitrile serves as a core structure for synthesizing various novel derivatives with potential industrial and pharmaceutical applications. The study by Leysen et al. (1987) highlights the versatility of this compound in chemical synthesis.

5. Cancer Research

Quinoline derivatives, including quinoline-2,4-dicarbonitrile, are investigated for their efficacy in cancer research. Tsou et al. (2005) optimized derivatives as inhibitors of human epidermal growth factor receptor-2 kinase, showing promise for cancer treatment.

6. Antibacterial Agents

Khan et al. (2019) synthesized new quinoline-3-carbonitrile derivatives and evaluated them as potential antibacterial agents. Their study, found at this link, reveals that these compounds have promising antibacterial activity against various bacterial strains.

properties

IUPAC Name

quinoline-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3/c12-6-8-5-9(7-13)14-11-4-2-1-3-10(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFJVHKIKXFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493521
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2,4-dicarbonitrile

CAS RN

7170-22-1
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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